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Compound of Interest

Compound Name: JBJ-04-125-02

Cat. No.: B3028435

Technical Support Center: JBJ-04-125-02

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the potential off-target effects of JBJ-04-125-
02, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of JBJ-04-125-02?

Al: The primary target of JBJ-04-125-02 is mutant Epidermal Growth Factor Receptor (EGFR).
It is a potent, mutant-selective, allosteric inhibitor with a reported IC50 of 0.26 nM for
EGFRL858R/T790M.[1] It has also demonstrated efficacy against the
EGFRL858R/T790M/C797S mutation.[1][2]

Q2: How selective is IJBJ-04-125-02 for its primary target?

A2: JBJ-04-125-02 has demonstrated high selectivity for mutant EGFR. A KINOMEscan
profiling against a panel of 468 kinases at a concentration of 10uM revealed excellent
selectivity, with an S-Score (35) of 0.02.[3]

Q3: Have any off-target kinases been identified for JBJ-04-125-027

A3: The KINOMEscan profiling at 10uM identified only three non-ERBB family members that
were inhibited by more than 65% (i.e., less than 35% of control). These were MAP4KS5 (9.5% of
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control) and TIE1 (29% of control).[3] This indicates a very low potential for off-target effects at
therapeutic concentrations.

Q4: Is there any information on the safety profile or clinical trials of JBJ-04-125-027?

A4: The provided search results focus on the preclinical characterization of JBJ-04-125-02 and
do not contain information regarding its clinical safety profile or the status of any clinical trials.

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter when assessing the on-
target and off-target effects of JBJ-04-125-02.
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Issue

Potential Cause

Recommended Action

Inconsistent IC50 values for
EGFR inhibition

1. Purity and integrity of the
JBJ-04-125-02 compound may
be compromised. 2. Variations
in experimental conditions
(e.g., cell line passage
number, serum concentration,
ATP concentration in
biochemical assays). 3.
Incorrect quantitation of the

compound.

1. Verify the purity of the
compound using techniques
like HPLC. Ensure proper
storage conditions to prevent
degradation. 2. Standardize all
experimental parameters. Use
cells within a consistent
passage number range and
ensure consistent serum and
ATP concentrations. 3.
Accurately determine the
concentration of the stock

solution.

Unexpected cellular phenotype
not consistent with EGFR

inhibition

1. Potential off-target effects,
although known to be minimal.
2. The phenotype may be a
downstream consequence of
potent and sustained EGFR
inhibition that was not
previously characterized. 3.
Cellular context-specific effects
(e.g., expression of other

receptor tyrosine kinases).

1. Perform a broader kinase
screen or a proteome-wide
analysis to identify potential
off-targets in your specific cell
model. 2. Investigate
downstream signaling
pathways of EGFR more
comprehensively. 3.
Characterize the expression
profile of other relevant

kinases in your cellular model.

Difficulty confirming target

engagement in cells

1. Insufficient cellular uptake of
the compound. 2. The
concentration or incubation
time may not be optimal. 3.
The detection method for
target engagement may not be

sensitive enough.

1. While JBJ-04-125-02 is
orally active, its cellular
permeability can be assessed
using specific assays. 2.
Perform a dose-response and
time-course experiment to
determine the optimal
conditions for target
engagement. 3. Consider
using a sensitive and direct

method for measuring target
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engagement, such as the
Cellular Thermal Shift Assay
(CETSA).

Data on Potential Off-Target Effects

The primary method used to assess the off-target profile of JBJ-04-125-02 was the
KINOMEscan® platform. The following table summarizes the key findings from this screen.

Parameter Value Source
Screening Platform KINOMEscan® (DiscoverX) [3]
Number of Kinases Screened 468 [3]
Compound Concentration 10 uM [3]

Selectivity Score (S-Score at

- 0.02 [3]
35% inhibition cutoff)

Identified Potential Off-Targets (>65% Inhibition at 10 uM)

Off-Target Kinase % of Control Source
MAP4K5 9.5 [3]
TIEL 29 [3]

Note: A lower "% of Control" value indicates stronger binding/inhibition.

Experimental Protocols
KINOMEscan® Selectivity Profiling

This protocol provides a general methodology for assessing the selectivity of a kinase inhibitor
like JBJ-04-125-02 using the KINOMEscan® platform.

Objective: To identify the potential off-target kinases of JBJ-04-125-02 across a broad panel of
human kinases.
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Methodology:

e Assay Principle: The KINOMEscan® assay is a competition-based binding assay. A test
compound (JBJ-04-125-02) is incubated with a specific kinase that is fused to a DNA tag.
This mixture is then added to an immobilized, active-site directed ligand. The amount of
kinase that binds to the immobilized ligand is quantified using gPCR of the DNA tag. If the
test compound binds to the kinase, it will prevent the kinase from binding to the immobilized
ligand, resulting in a lower qPCR signal.

e Procedure:
o Prepare a stock solution of JBJ-04-125-02 in DMSO.

o The compound is screened at a fixed concentration (e.g., 10 uM) against the
KINOMEscan® panel of 468 kinases.

o For each kinase, the amount of kinase bound to the immobilized ligand in the presence of
the test compound is measured and compared to a DMSO control.

o Data Analysis:

o The results are typically reported as "% of Control," where a lower percentage indicates a
stronger interaction between the compound and the kinase.

o A selectivity score (S-Score) can be calculated to provide a quantitative measure of the
compound's selectivity. The S-Score is the number of kinases that show a certain level of
inhibition (e.g., >65% or >90%) divided by the total number of kinases tested.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement

This protocol describes a general method to confirm the engagement of JBJ-04-125-02 with its
target, EGFR, in a cellular context.

Objective: To verify that JBJ-04-125-02 binds to and stabilizes EGFR in intact cells.

Methodology:
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e Principle: CETSA is based on the principle that a protein's thermal stability changes upon
ligand binding. When a protein is bound to a ligand, it is often stabilized and will denature at
a higher temperature than the unbound protein.

e Procedure:
o Culture cells that express the target protein (e.g., H1975 cells for mutant EGFR).

o Treat the cells with various concentrations of JBJ-04-125-02 or a vehicle control (DMSO)
for a defined period.

o Heat the cell suspensions to a range of temperatures to induce thermal denaturation.

o Lyse the cells and separate the soluble protein fraction (containing non-denatured protein)
from the precipitated, denatured proteins by centrifugation.

o Analyze the amount of soluble target protein (EGFR) remaining at each temperature using
Western blotting or another quantitative protein detection method.

o Data Analysis:

o Plot the amount of soluble EGFR as a function of temperature for both the vehicle- and
JBJ-04-125-02-treated samples.

o A shift in the melting curve to a higher temperature in the presence of JBJ-04-125-02
indicates target engagement and stabilization.

Visualizations
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Caption: Signaling pathway of JBJ-04-125-02 as an allosteric inhibitor of mutant EGFR.
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Caption: Experimental workflows for assessing off-target effects and target engagement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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